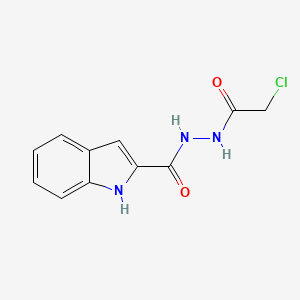

indole-2-carboxylic acid N'-chloroacetyl-hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole-2-carboxylic acid and its derivatives are more stable than usual indoles toward acid and oxidation conditions, while still reactive at the 3-position . It’s used as a reactant for total synthesis of various compounds and has been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .

Synthesis Analysis

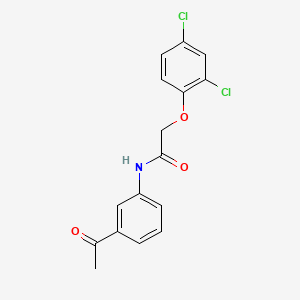

The synthesis of indole-2-carboxylic acid derivatives involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform, resulting in indole-2-acyl chloride. The next step involves the reaction of the acid chloride derivative with aminoacetophenone/benzophenone in the presence of pyridine and triethylamine to produce the final products .Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring . The molecular weight is 161.1574 .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Aplicaciones Científicas De Investigación

Synthesis and Derivatives Formation

Synthesis of Hydrazone Derivatives : Indole-2-carboxylic acid hydrazide has been utilized in reactions with aromatic aldehydes in acidic mediums to yield hydrazone derivatives. These hydrazones can be further cyclized to indolo[2,3-d]pyridazine derivatives, serving as precursors for several indole derivatives, demonstrating the compound's versatility in synthetic organic chemistry (El‐Wareth & Sarhan, 2001).

Biologically Active Indolo Isoquinoline Derivatives : The reflux of indole-2-carboxylates with hydrazine hydrate forms substituted indole-2-carboxyhydrazides, which can be transformed into various biologically active derivatives, underscoring the role of indole-2-carboxylic acid derivatives in the development of novel therapeutic agents (Sharma, 2017).

Biological Activities and Therapeutic Potentials

Apoptosis Induction in Cancer Cells : A series of indole-2-carboxylic acid benzylidene-hydrazides has been discovered as potent apoptosis inducers. These compounds have shown significant activity in arresting cancer cells and inducing apoptosis, highlighting their therapeutic potential in cancer treatment (Zhang et al., 2004).

Antimicrobial Activity : Certain indole-2-carboxylic acid derivatives have exhibited significant antibacterial and moderate antifungal activities. These findings suggest the potential of these compounds to serve as leads for the development of new antimicrobial agents (Raju et al., 2015).

Chemical Properties and Mechanistic Insights

- Oxidation Chemistry : The oxidation chemistry of indole-2-carboxylic acid has been explored, providing insights into the mechanisms and products formed under different conditions. This research aids in understanding the compound's reactivity and potential environmental interactions (Goyal & Sangal, 2005).

Mecanismo De Acción

Safety and Hazards

Indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOBXNFXNFENLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2577216.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2577225.png)

![3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2577228.png)